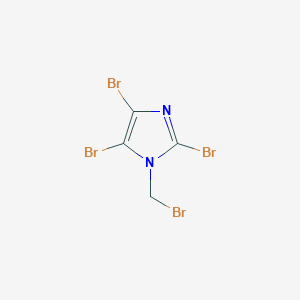
2,4,5-Tribromo-1-(bromomethyl)-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,5-Tribromo-1-(bromomethyl)-1H-imidazole is a halogenated imidazole derivative. This compound is characterized by the presence of three bromine atoms attached to the imidazole ring and an additional bromomethyl group. Halogenated imidazoles, including this compound, are known for their diverse applications in various fields such as chemistry, biology, and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-tribromo-1-(bromomethyl)-1H-imidazole typically involves the bromination of imidazole derivatives. One common method is the bromination of imidazole using bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade bromine and solvents, with careful monitoring of reaction conditions to achieve high yields and purity. The product is then purified using techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
2,4,5-Tribromo-1-(bromomethyl)-1H-imidazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Metal-Halogen Exchange: The bromine atoms can be exchanged with metals such as lithium in the presence of suitable reagents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Metal-Halogen Exchange: Reagents like n-butyl-lithium in ether or tetrahydrofuran (THF).
Major Products Formed
Substitution Products: Various substituted imidazole derivatives.
Oxidation Products: Oxidized imidazole compounds.
Reduction Products: Reduced imidazole derivatives.
Metal-Halogen Exchange Products: Metal-substituted imidazole compounds.
Applications De Recherche Scientifique
2,4,5-Tribromo-1-(bromomethyl)-1H-imidazole has several scientific research applications:
Chemistry: Used as a starting material for the synthesis of other halogenated imidazole derivatives and quaternary salts.
Biology: Exhibits insecticidal, parasiticidal, acaricidal, and herbicidal activities.
Industry: Used as a fire-retardant agent and in the production of high-density ionic liquids.
Mécanisme D'action
The mechanism of action of 2,4,5-tribromo-1-(bromomethyl)-1H-imidazole involves its interaction with biological targets through halogen bonding and other non-covalent interactions. The bromine atoms play a crucial role in these interactions, enhancing the compound’s binding affinity to its molecular targets. The pathways involved include inhibition of enzymatic activities and disruption of cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,5-Tribromoimidazole: Lacks the bromomethyl group but shares similar halogenation patterns.
2,4,5-Tribromo-1-methylimidazole: Contains a methyl group instead of a bromomethyl group.
2,4,5-Tribromo-1-(4-chlorobenzoyl)imidazole: Contains a 4-chlorobenzoyl group instead of a bromomethyl group.
Uniqueness
2,4,5-Tribromo-1-(bromomethyl)-1H-imidazole is unique due to the presence of the bromomethyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various applications in research and industry .
Propriétés
Numéro CAS |
6595-58-0 |
|---|---|
Formule moléculaire |
C4H2Br4N2 |
Poids moléculaire |
397.69 g/mol |
Nom IUPAC |
2,4,5-tribromo-1-(bromomethyl)imidazole |
InChI |
InChI=1S/C4H2Br4N2/c5-1-10-3(7)2(6)9-4(10)8/h1H2 |
Clé InChI |
NQAXUNGCVYBLEU-UHFFFAOYSA-N |
SMILES canonique |
C(N1C(=C(N=C1Br)Br)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


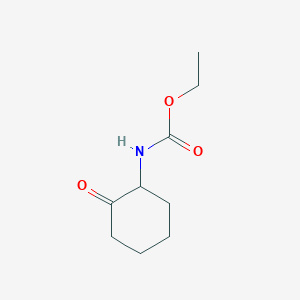
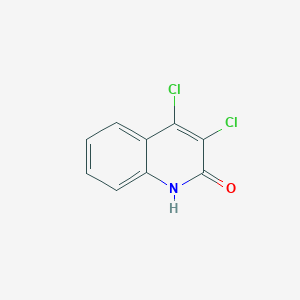
![1-[(E)-(2,4-dihydroxyphenyl)methylideneamino]-3-octadecylthiourea](/img/structure/B14726862.png)
![n-[3-(Dimethylamino)propyl]-2-ethylhexanamide](/img/structure/B14726866.png)
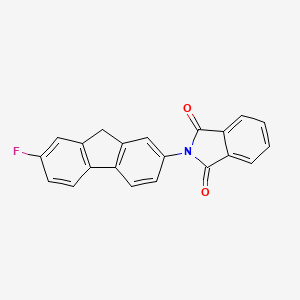

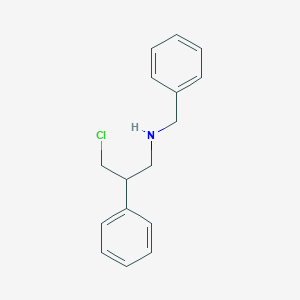
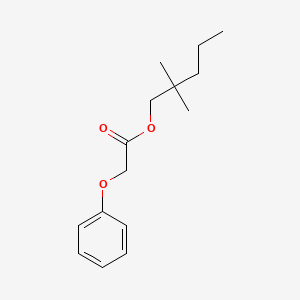
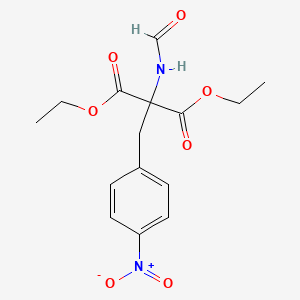

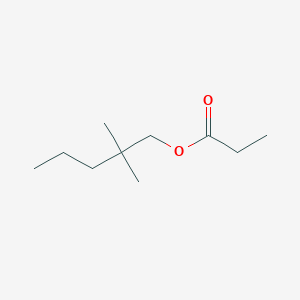
![{3-[(Ethoxycarbonyl)amino]phenyl}arsonic acid](/img/structure/B14726921.png)

![Benzamide, N-[(4-chlorophenyl)methyl]-2-hydroxy-](/img/structure/B14726924.png)
